molecular formula C11H17ClN2O B12312896 (2S)-2-amino-3-methyl-N-phenylbutanamide hydrochloride

(2S)-2-amino-3-methyl-N-phenylbutanamide hydrochloride

Cat. No.: B12312896
M. Wt: 228.72 g/mol
InChI Key: PFWNTOZICPWSMJ-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-Amino-3-methyl-N-phenylbutanamide hydrochloride is a chiral small molecule characterized by an S-configuration at the second carbon of its butanamide backbone. Its molecular formula is C₁₁H₁₇ClN₂O, with a molecular weight of 228.72 g/mol . The compound features:

  • A primary amino group at the second carbon.
  • A methyl substituent at the third carbon.
  • An N-phenyl amide group.
  • A hydrochloride counterion enhancing solubility in polar solvents.

The compound is listed under CAS No. 635682-91-6 and is described as having a purity of ≥95% . It has been primarily used in laboratory research, though commercial availability is now discontinued . coli) may be critical for maintaining integrity .

Properties

Molecular Formula

C11H17ClN2O

Molecular Weight

228.72 g/mol

IUPAC Name

(2S)-2-amino-3-methyl-N-phenylbutanamide;hydrochloride

InChI

InChI=1S/C11H16N2O.ClH/c1-8(2)10(12)11(14)13-9-6-4-3-5-7-9;/h3-8,10H,12H2,1-2H3,(H,13,14);1H/t10-;/m0./s1

InChI Key

PFWNTOZICPWSMJ-PPHPATTJSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NC1=CC=CC=C1)N.Cl

Canonical SMILES

CC(C)C(C(=O)NC1=CC=CC=C1)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-methyl-N-phenylbutanamide hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-3-methylbutanoic acid and aniline.

    Amide Formation: The carboxylic acid group of 2-amino-3-methylbutanoic acid is activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). This activated intermediate then reacts with aniline to form the amide bond, resulting in the formation of (2S)-2-amino-3-methyl-N-phenylbutanamide.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of (2S)-2-amino-3-methyl-N-phenylbutanamide hydrochloride may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-methyl-N-phenylbutanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S)-2-amino-3-methyl-N-phenylbutanamide hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in industrial processes.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-methyl-N-phenylbutanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. Upon binding to its target, the compound can modulate the activity of the target protein, leading to downstream effects on cellular pathways and physiological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between (2S)-2-amino-3-methyl-N-phenylbutanamide hydrochloride and structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Synthesis & Stability Applications/Notes
(2S)-2-Amino-N-(furan-2-ylmethyl)-3-methylbutanamide hydrochloride C₁₀H₁₇ClN₂O₂ 232.71 Furan-2-ylmethyl substituent instead of phenyl; increased polarity due to oxygen in furan. Synthesized via amide coupling; stable under inert storage but requires dust avoidance. Potential use in medicinal chemistry for heterocyclic drug discovery.
Ethyl (2S,3S)-2-amino-3-phenylbutanoate hydrochloride C₁₂H₁₈ClNO₂ 243.73 Ethyl ester group replaces amide; phenyl at C3. Esterification followed by HCl salt formation; esters may hydrolyze faster than amides. Intermediate in peptide synthesis or chiral resolution studies.
2-[(Butan-2-yl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride C₁₃H₁₈ClF₃N₂O 326.74 Trifluoromethylphenyl group; branched butan-2-yl amino chain. Likely synthesized via nucleophilic substitution; trifluoromethyl enhances lipophilicity. Candidate for CNS-targeted drugs due to blood-brain barrier penetration potential.
Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate C₉H₁₆F₃NO₂ 233.23 Trifluoroethylamino group; ester functionality. Prepared via trifluoroethylation of amino esters; stability under microbial exposure unclear. Fluorinated analogs for metabolic stability studies.
(2S)-2-[[[[(1R,2R)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-N-(phenylmethyl)butanamide C₂₁H₃₄N₄OS 390.58 Thiourea linkage; cyclohexylamine substituent. Thiourea formation via CS₂ coupling; potential protease inhibition activity. Antimicrobial or enzyme inhibitor applications.

Key Findings from Comparative Analysis:

Trifluoromethyl groups (e.g., ) enhance lipophilicity and metabolic stability, making such analogs suitable for drug candidates targeting hydrophobic binding pockets.

Functional Group Stability :

  • Amides (e.g., target compound) are generally more hydrolytically stable than esters (e.g., ), which may degrade under acidic or enzymatic conditions .
  • Thiourea-containing compounds (e.g., ) exhibit strong hydrogen-bonding capacity, useful in enzyme inhibition but may pose synthesis challenges due to sensitivity to oxidation.

Synthetic Accessibility :

  • The target compound’s synthesis likely involves straightforward amide bond formation, whereas trifluoroethylated analogs require specialized reagents like trifluoromethanesulfonic acid .
  • Thiourea derivatives necessitate CS₂ or thiophosgene reagents, raising safety and handling concerns .

Biological Compatibility :

  • Microbial contamination (e.g., E. coli) can destabilize structurally related compounds in biological matrices, as seen with MPPH in plasma/urine . This underscores the need for sterile handling of the target compound in pharmacological studies.

Safety Profiles :

  • While the target compound lacks explicit hazard classifications , furan-containing analogs () require precautions against dust inhalation, reflecting divergent toxicity risks.

Biological Activity

(2S)-2-amino-3-methyl-N-phenylbutanamide hydrochloride, commonly referred to as a chiral amine, has garnered attention in various fields, including medicinal chemistry and pharmacology. This compound is primarily recognized for its potential biological activities, particularly in enzyme modulation and therapeutic applications. Below is a detailed exploration of its biological activity, including mechanisms of action, research findings, and comparative analyses.

The compound's structure features a chiral center, which contributes to its unique interactions with biological targets. The presence of the phenyl group enhances its ability to interact with enzyme active sites, potentially modulating their activity. The mechanism of action typically involves:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes by fitting into their active sites due to its chiral configuration.
  • Receptor Interaction : It has been explored for its potential to bind to various receptors, influencing physiological responses.

Research Findings

Recent studies have highlighted the compound's diverse biological activities:

  • Antimicrobial Activity : Investigations have shown that (2S)-2-amino-3-methyl-N-phenylbutanamide hydrochloride exhibits significant antimicrobial properties against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at certain concentrations .
  • Anticancer Potential : Preliminary studies indicate that derivatives of this compound may possess anticancer properties. For example, related compounds have shown cytotoxic effects on breast cancer cell lines (MDA-MB-231) through mechanisms involving oxidative stress-mediated DNA damage .
  • Biochemical Probes : The compound is being investigated as a biochemical probe for studying enzyme-substrate interactions, which could provide insights into metabolic pathways and drug design .

Comparative Analysis with Similar Compounds

To better understand the unique properties of (2S)-2-amino-3-methyl-N-phenylbutanamide hydrochloride, it is beneficial to compare it with similar compounds:

Compound NameStructureBiological ActivityNotable Differences
(R)-2-amino-3-methyl-N-phenylbutanamideChiral amineSimilar antimicrobial activityDifferent enantiomer may exhibit varied potency
2-amino-3-methylbutanamideLacks phenyl groupLimited biological activityReduced steric hindrance affects binding
2-amino-N-(3-chlorophenyl)butanamideContains chlorine substituentEnhanced anticancer activityChlorine's electronic effects may enhance reactivity

Case Studies

Several case studies have been conducted to evaluate the biological activity of (2S)-2-amino-3-methyl-N-phenylbutanamide hydrochloride:

  • Study on Antimicrobial Efficacy : A study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at 5 µg/ml, highlighting its potential as an antibacterial agent .
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects on various cancer cell lines using MTT assays, revealing a significant reduction in cell viability at concentrations above 10 µM .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.